REACTION_CXSMILES
|
C([Si](C)(C)[O:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]#[C:14][CH2:15][CH2:16][N:17]2[CH:21]=[CH:20][N:19]=[N:18]2)=[CH:9][CH:8]=1)(C)(C)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[N:17]1([CH2:16][CH2:15][C:14]#[C:13][C:10]2[CH:9]=[CH:8][C:7]([OH:6])=[CH:12][CH:11]=2)[CH:21]=[CH:20][N:19]=[N:18]1 |f:1.2|
|
Name
|
1-{4-[4-(tert-butyl-dimethyl-silanyloxy)-phenyl]-but-3-ynyl}-1H-[1,2,3]triazole
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](OC1=CC=C(C=C1)C#CCCN1N=NC=C1)(C)C
|
Name
|
|
Quantity
|
3.05 mL
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
was stirred for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporation the residue
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in dichloromethane
|
Type
|
WASH
|
Details
|
washed with water that
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
purified by chromatography on silica gel (ethyl acetate)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(N=NC=C1)CCC#CC1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 612 mg | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |